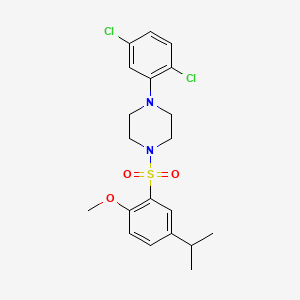

1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O3S/c1-14(2)15-4-7-19(27-3)20(12-15)28(25,26)24-10-8-23(9-11-24)18-13-16(21)5-6-17(18)22/h4-7,12-14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHPVRMCKANBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 1-(2,5-Dichlorophenyl)Piperazine

The most widely reported method involves the direct sulfonylation of 1-(2,5-dichlorophenyl)piperazine with 5-isopropyl-2-methoxybenzenesulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the sulfonylation process.

Reaction Mechanism :

The sulfonyl chloride reacts with the secondary amine of the piperazine ring via nucleophilic acyl substitution. The electron-withdrawing dichlorophenyl group enhances the electrophilicity of the sulfonyl chloride, facilitating the reaction at ambient temperatures (20–25°C).

Typical Procedure :

- Dissolve 1-(2,5-dichlorophenyl)piperazine (1.0 equiv) in DCM (10 mL/g).

- Add TEA (2.2 equiv) dropwise under nitrogen.

- Introduce 5-isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.

- Stir for 12–18 hours at room temperature.

- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

Alternative Pathway: Piperazine Ring Construction

In cases where 1-(2,5-dichlorophenyl)piperazine is unavailable, the piperazine core can be synthesized de novo. This method involves cyclizing 1,2-diamine precursors with dichloroacetone or analogous ketones.

Key Steps :

- Condensation of 2,5-dichloroaniline with 1,2-dibromoethane to form a diamine intermediate.

- Cyclization with dichloroacetone in refluxing ethanol.

- Subsequent sulfonylation as described in Section 1.1.

Challenges :

- Lower overall yields (45–50%) due to multiple steps.

- Requires stringent control over stoichiometry to avoid oligomerization.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | Triethylamine | 12 | 75 |

| THF | DBU | 8 | 72 |

| Acetonitrile | K₂CO₃ | 24 | 65 |

Data synthesized from methodologies in.

Polar aprotic solvents like DCM or THF are preferred due to their ability to stabilize ionic intermediates. Strong bases such as 1,8-diazabicycloundec-7-ene (DBU) accelerate the reaction but may lead to side reactions with sensitive functional groups.

Temperature and Stoichiometry

Elevating the reaction temperature to 40°C reduces the reaction time to 6–8 hours but risks sulfonate ester formation. A slight excess of sulfonyl chloride (1.1 equiv) ensures complete conversion while minimizing byproducts.

Purification and Isolation

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity (HPLC). This method is cost-effective but results in moderate recovery (60–70%).

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane (1:3) gradients achieves higher purity (99.5%) but requires larger solvent volumes. This method is reserved for small-scale syntheses.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.98 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 3.12–3.08 (m, 4H, piperazine), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₃Cl₂N₂O₃S [M+H]⁺: 457.0812; found: 457.0809.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C, consistent with a crystalline structure free of solvates.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing oxygen or halogen atoms.

Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 5-isopropyl group in the target compound significantly increases hydrophobicity compared to analogs with smaller substituents (e.g., methyl or methoxy). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Hydrogen Bonding : The 2-methoxy group in the target compound provides hydrogen-bond acceptor sites, contrasting with the ethoxy group in , which offers greater steric bulk.

Biological Activity

1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine, a compound characterized by its unique piperazine structure and sulfonyl group, has garnered attention for its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 363.34 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against resistant strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line

In a study using MCF-7 breast cancer cells, treatment with the compound resulted in:

- Cell Viability Reduction : 70% at a concentration of 10 µM.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant in disease pathways. Notably, it inhibits human acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| β-lactamase | 0.43 |

The biological activity of this compound is largely attributed to its structural features. The sulfonyl group enhances interaction with target proteins, while the piperazine ring facilitates binding to receptors and enzymes. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, inhibiting their function.

Molecular Docking Studies

Docking simulations have shown that the compound forms stable complexes with AChE and β-lactamases, with favorable binding energies indicating strong interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine, and what challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, starting with the preparation of sulfonyl chloride intermediates. For example:

- Step 1 : React 5-isopropyl-2-methoxyphenylsulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate.

- Step 2 : Introduce the 2,5-dichlorophenyl group via nucleophilic substitution or coupling reactions under basic conditions . Challenges include controlling regioselectivity during sulfonation and minimizing side reactions from steric hindrance caused by the isopropyl group. Purification often requires column chromatography or recrystallization.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- X-ray crystallography to confirm stereochemistry (if applicable).

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions, particularly the dichlorophenyl and methoxy groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₁H₂₄Cl₂N₂O₃S, exact mass: 470.08 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should include:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7).

- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria.

- Enzyme inhibition studies (e.g., kinases or proteases) due to the sulfonyl group’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can enantiomeric purity be achieved if stereocenters are present in the piperazine ring?

For chiral piperazine derivatives, asymmetric lithiation-trapping using (-)-sparteine or its surrogate can yield enantiopure products. Key steps include:

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for this compound?

Contradictions often arise from variable substituent effects. For example:

- The 2,5-dichlorophenyl group enhances lipophilicity but may reduce solubility, affecting bioavailability.

- The methoxy group can improve metabolic stability but may sterically hinder target binding. Use computational docking (e.g., AutoDock Vina) to model interactions with biological targets and validate findings with mutagenesis assays .

Q. How does the compound’s stability under physiological conditions impact its pharmacological profile?

Perform pH-dependent stability studies (pH 1–10) using HPLC to monitor degradation. The sulfonyl group generally confers stability, but the dichlorophenyl moiety may undergo hydrolysis in acidic environments. Adjust formulation (e.g., enteric coatings) to mitigate instability .

Q. What analytical methods detect and quantify metabolites in in vivo studies?

- LC-MS/MS with a C18 column and ESI ionization to identify phase I/II metabolites.

- Isotope-labeled internal standards (e.g., ¹³C-labeled parent compound) for precise quantification in plasma/tissue samples .

Methodological Considerations

Q. How can cross-reactivity with off-target receptors be minimized during lead optimization?

- Conduct selectivity screens against related receptors (e.g., dopamine D2 for piperazine derivatives).

- Modify the isopropyl-methoxy group to reduce steric bulk, improving target specificity .

Q. What in silico tools predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Use SwissADME or ADMETlab 2.0 to estimate:

- LogP : ~3.5 (moderate lipophilicity).

- BBB permeability : Likely low due to sulfonyl group polarity.

- CYP450 interactions : Potential inhibition of CYP3A4 .

Q. How can crystallinity and polymorphic forms be characterized for formulation development?

- Differential Scanning Calorimetry (DSC) to identify melting points and polymorph transitions.

- Powder X-ray Diffraction (PXRD) to compare crystalline vs. amorphous forms.

- Solvent screen (e.g., ethanol/water mixtures) to isolate the most stable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.